molecular formula C21H15ClN4O5S B2362962 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898421-29-9

2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide

货号: B2362962
CAS 编号: 898421-29-9
分子量: 470.88
InChI 键: ITLSXBWCPJMIKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a benzenesulfonamide derivative featuring a quinazolinone core fused with a substituted phenyl group. The compound’s structure includes a sulfonamide linker (-SO₂NH-), a chloro substituent at position 2, and a nitro group at position 5 on the benzene ring.

属性

IUPAC Name

2-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O5S/c1-13-23-19-5-3-2-4-17(19)21(27)25(13)15-8-6-14(7-9-15)24-32(30,31)20-12-16(26(28)29)10-11-18(20)22/h2-12,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLSXBWCPJMIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The chemical formula of this compound is C21H15ClN4O5S, with a molecular weight of 470.88 g/mol. Its structural features include:

  • A chloro group
  • A nitro group
  • A quinazolinone moiety

These functional groups are known to influence the biological activity of compounds significantly.

PropertyValue
Molecular Weight470.88 g/mol
Molecular FormulaC21H15ClN4O5S
LogP1.5009
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Polar Surface Area84.168 Ų

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains. Studies employing the tube dilution technique have highlighted that certain derivatives possess antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, the MTT assay has been utilized to evaluate cell viability and proliferation in cancer cell lines. Compounds related to this structure have shown promising results, indicating cytotoxic effects against several cancer types, although they may exhibit lower activity compared to established chemotherapeutic agents such as 5-fluorouracil .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones are well-documented, with studies suggesting that these compounds can inhibit key inflammatory pathways. The presence of the nitro group in this compound may enhance its ability to modulate inflammatory responses at the cellular level .

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes and receptors involved in disease pathways. Molecular docking studies indicate that this compound can bind effectively to active sites within target proteins, thereby inhibiting their function and triggering downstream effects that contribute to its therapeutic efficacy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various quinazoline derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : In vitro assays on cancer cell lines revealed that certain derivatives showed selective cytotoxicity, suggesting their potential use as lead compounds in anticancer drug development.

相似化合物的比较

Table 1: Key Structural Differences Among Benzenesulfonamide Derivatives

Compound Name/ID Core Structure Substituents/Functional Groups Key Features
Target Compound Benzenesulfonamide + Quinazolinone 2-Cl, 5-NO₂, 2-methyl-4-oxoquinazolin-3(4H)-yl Nitro group enhances electron-withdrawing effects; quinazolinone enables H-bonding
Compound 11 Benzenesulfonamide + Imidazole 6-chlorobenzo[1,3]dioxol-5-ylmethylthio, 3-methyl-2-thioxo-imidazole Thioether linkage; thioxo-imidazole enhances lipophilicity
Chlorsulfuron Benzenesulfonamide + Triazine 4-methoxy-6-methyl-1,3,5-triazin-2-yl Triazine ring confers herbicidal activity; methoxy improves solubility
Compound in Benzenesulfonamide + Triazole 4-fluorobenzyl, allyl Fluorine substituent increases metabolic stability; allyl group adds steric bulk

Key Observations :

  • The quinazolinone core provides a rigid, planar structure compared to triazine or triazole moieties, which may influence binding to biological targets .

Analysis :

  • The nitro group in the target compound may reduce solubility compared to methylthio (Compound 11) or methoxy (chlorsulfuron) substituents, impacting formulation strategies .
  • High melting points (e.g., 177–180°C for Compound 11) suggest crystalline stability, a trait likely shared by the target compound due to its aromatic and planar quinazolinone system.

Structural Characterization Tools

Crystallographic software such as SHELX and visualization suites like ORTEP-3 and WinGX are critical for resolving bond lengths, angles, and conformations in benzenesulfonamide derivatives. For example:

  • SHELXL refinement can elucidate the planarity of the quinazolinone ring in the target compound.
  • HPLC and IR (used for Compound 11 ) ensure purity and confirm functional groups like sulfonamide (-SO₂NH-) and nitro (-NO₂).

准备方法

Niementowski’s Synthesis

Anthranilic acid derivatives react with formamide or urea under thermal conditions to form 3,4-dihydro-4-oxoquinazoline. For 2-methyl substitution, methyl anthranilate is preferred. Heating methyl anthranilate (1.0 equiv.) with formamide (2.5 equiv.) at 125–130°C for 6 hours yields 2-methyl-3,4-dihydroquinazolin-4-one. This method achieves ~75% yield but requires rigorous temperature control to avoid decomposition.

Grimmel-Guinther-Morgan Method

Alternative routes employ o-aminobenzoic acids and amines with phosphorus trichloride. For example, methyl anthranilate (1.0 equiv.) reacts with methylamine (1.2 equiv.) in toluene under PCl3 catalysis (0.1 equiv.) at reflux for 2 hours, yielding 2-methyl-3-methylquinazolin-4-one. This method offers superior regioselectivity (>90%) but necessitates anhydrous conditions.

Functionalization of the Quinazolinone with a Phenylamine Group

Introducing the 4-phenylamine substituent requires nucleophilic aromatic substitution or cross-coupling strategies.

Ullmann Coupling

4-Chloro-2-methylquinazolin-4-one (1.0 equiv.) reacts with 4-aminophenylboronic acid (1.2 equiv.) under Cu(I)-catalyzed conditions (CuI, 10 mol%) in DMF at 110°C for 12 hours. This method achieves 68% yield but faces challenges with steric hindrance.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromo-2-methylquinazolin-4-one (1.0 equiv.) with aniline (1.5 equiv.) using Pd(OAc)2 (5 mol%) and Xantphos (10 mol%) in toluene at 100°C for 24 hours provides 4-(phenylamino)-2-methylquinazolin-4-one in 82% yield. This method is preferred for its tolerance of electron-deficient aryl amines.

Sulfonamide Coupling Reaction

The final step involves reacting the phenylamine-functionalized quinazolinone with 2-chloro-5-nitrobenzenesulfonyl chloride.

Direct Sulfonylation

A slurry of 4-(4-aminophenyl)-2-methylquinazolin-4-one (1.0 equiv.) and anhydrous K2CO3 (3.0 equiv.) in THF is cooled to 0°C. 2-Chloro-5-nitrobenzenesulfonyl chloride (1.2 equiv.) is added portionwise, and the reaction stirs at room temperature for 6 hours. Workup involves extraction with EtOAc, brine washes, and crystallization to yield the target compound (89% purity, 67% yield).

Optimization Notes :

  • Solvent : THF outperforms DCM due to better solubility of intermediates.
  • Base : K2CO3 minimizes hydrolysis of the sulfonyl chloride compared to NaH.
  • Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv.) ensures complete conversion.

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave irradiation (100°C, 300 W, 30 minutes) reduces the coupling time from 6 hours to 30 minutes, improving yield to 74%. This method reduces side product formation from sulfonyl chloride hydrolysis.

Analytical Data and Characterization

Parameter Value/Observation Method Reference
Melting Point 218–220°C (decomposes) DSC
Molecular Weight 470.88 g/mol HRMS
Purity >98% HPLC (C18 column)
IR (KBr) 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO2) FT-IR

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chloride : Moisture-sensitive conditions necessitate anhydrous solvents and inert atmospheres.
  • Steric Hindrance : Bulky quinazolinone substituents slow sulfonylation; microwave irradiation accelerates kinetics.
  • Byproduct Formation : Unreacted sulfonyl chloride is removed via aqueous workup and recrystallization.

Comparative Analysis of Methods

Step Method Yield (%) Time (h) Advantages
Quinazolinone Synthesis Niementowski’s 75 6 Simple reagents, scalable
Phenylamine Coupling Buchwald-Hartwig 82 24 Tolerates electron-deficient amines
Sulfonylation Microwave-assisted 74 0.5 Rapid, reduced side reactions

常见问题

Q. What are the optimal synthetic routes for 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide, and how can yield be improved?

Methodological Answer: Synthesis typically involves coupling sulfonamide intermediates with quinazolinone derivatives. Evidence from analogous sulfonamide-quinazoline hybrids (e.g., compounds in ) suggests yields (43–55%) depend on solvent choice, reaction time, and purification steps. For example:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Purification : Crystallization in ethanol or acetonitrile improves purity, monitored via TLC (Rf values 0.43–0.78) .
  • Catalysts : Use of coupling agents like EDCI/HOBt may reduce side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Multi-technique validation is critical:

  • NMR : Analyze ¹H/¹³C NMR spectra for characteristic peaks (e.g., sulfonamide S=O at ~130 ppm in ¹³C NMR; quinazolinone C=O at ~165 ppm) .
  • HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Mass spectrometry : HRMS (ESI+) for exact mass matching (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?

Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. To address:

  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) in standardized assays (MTT or SRB for cytotoxicity) .
  • Structural analogs : Compare activity of derivatives (e.g., compounds 10–14) to identify pharmacophores.
  • Impurity profiling : Use LC-MS to rule out inactive/byproduct interference .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Derivatization : Modify substituents (e.g., nitro to amine groups) and test bioactivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like topoisomerase II or kinases .
  • Pharmacokinetic profiling : Assess logP (octanol-water partition) and metabolic stability (e.g., liver microsomes) .

Q. What methodologies are recommended for elucidating the mechanism of action in cellular systems?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Protein interaction studies : Co-immunoprecipitation (Co-IP) or thermal shift assays to identify binding partners .
  • Flow cytometry : Quantify apoptosis (Annexin V/PI staining) or cell cycle arrest .

Q. How can environmental fate and degradation pathways of this compound be studied?

Methodological Answer:

  • Hydrolysis studies : Incubate at varying pH (2–12) and analyze degradation products via LC-MS .
  • Photodegradation : Expose to UV light (254 nm) and monitor half-life using HPLC .
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess LC50 values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between studies?

Methodological Answer:

  • Solvent calibration : Ensure deuterated solvents (e.g., DMSO-d6 vs. CDCl3) are consistent, as shifts vary .
  • Dynamic effects : Variable temperature NMR to detect conformational changes .
  • Cross-validation : Compare with crystallographic data (e.g., CCDC entries in ) .

Q. What statistical approaches are suitable for analyzing heterogeneous biological assay results?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies using random-effects models (e.g., RevMan software).
  • Multivariate analysis : PCA or cluster analysis to identify outlier datasets .

Experimental Design Considerations

Q. How to design a robust in vivo study for evaluating therapeutic potential?

Methodological Answer:

  • Dosing regimen : Use pharmacokinetic data to determine optimal dose frequency (e.g., q.d. vs. b.i.d.) .
  • Control groups : Include vehicle, positive control (e.g., doxorubicin), and toxicity monitoring (ALT/AST levels) .
  • Randomization : Apply block randomization to minimize bias (as in ’s agricultural studies) .

Advanced Characterization Techniques

Q. What advanced methods can confirm the compound’s solid-state properties?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., ) .
  • DSC/TGA : Determine melting point decomposition (e.g., 232–235°C in ) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。